

# An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropylsalicylaldehyde

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## Compound of Interest

Compound Name: **4-Isopropylsalicylaldehyde**

Cat. No.: **B2419162**

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## Abstract

**4-Isopropylsalicylaldehyde**, also known by its IUPAC name 2-hydroxy-4-propan-2-ylbenzaldehyde, is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a critical resource for researchers, chemists, and drug development professionals. We delve into the compound's structural and chemical identity, core physical properties, spectroscopic profile, and stability. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of key parameters such as solubility and pKa, underscoring the causality behind methodological choices. The information herein is designed to empower scientists to effectively utilize, characterize, and modify **4-Isopropylsalicylaldehyde** in their research endeavors, particularly in the context of its activity as a potent partial tyrosinase inhibitor.<sup>[1][2]</sup>

## Introduction

Substituted salicyldehydes are a cornerstone class of compounds in organic synthesis and medicinal chemistry, serving as versatile precursors for Schiff bases, chalcones, and various heterocyclic systems.<sup>[3][4]</sup> **4-Isopropylsalicylaldehyde** (a synonym for which is Chamaecin) distinguishes itself through the presence of a bulky, lipophilic isopropyl group at the C4 position

of the benzene ring.<sup>[5]</sup> This structural feature significantly influences its physicochemical characteristics, such as solubility and lipophilicity, which in turn dictate its behavior in both chemical reactions and biological systems.

The compound has garnered particular attention for its demonstrated biological activity as a potent partial tyrosinase inhibitor, with a reported IC<sub>50</sub> of 2.3  $\mu$ M.<sup>[2]</sup> Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable targets for treating hyperpigmentation disorders and for use in cosmetics.<sup>[6]</sup> A thorough understanding of the physicochemical properties of **4-Isopropylsalicylaldehyde** is therefore not merely academic; it is a prerequisite for optimizing its formulation, assessing its drug-likeness, predicting its metabolic fate, and designing more potent analogues. This guide synthesizes available data with practical scientific insights to provide a holistic and actionable profile of this important molecule.

## Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural features of **4-Isopropylsalicylaldehyde** are summarized below.

## Compound Identifiers

Clear and unambiguous identification is critical for regulatory compliance, procurement, and literature searches. The primary identifiers for **4-Isopropylsalicylaldehyde** are listed in Table 1.

Table 1: Core Identifiers for **4-Isopropylsalicylaldehyde**

Identifier	Value	Source(s)
IUPAC Name	2-hydroxy-4-propan-2-ylbenzaldehyde	<a href="#">[5]</a>
CAS Number	536-32-3	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[7]</a>
Molecular Weight	164.20 g/mol	<a href="#">[5]</a>
Synonyms	4-Isopropylsalicylaldehyde, Chamaecin, 2-Hydroxy-4- isopropylbenzaldehyde	<a href="#">[5]</a>
SMILES	CC(C)C1=CC(=C(C=C1)C=O) O	<a href="#">[5]</a>
InChIKey	NSLDZVUVKUIYNL- UHFFFAOYSA-N	<a href="#">[5]</a>

## Molecular Structure and Key Functional Groups

The structure of **4-Isopropylsalicylaldehyde** features three key functional groups that dictate its chemical reactivity and physical properties: a phenolic hydroxyl group, an aldehyde group, and an isopropyl substituent on an aromatic ring. The ortho-positioning of the hydroxyl and aldehyde groups allows for intramolecular hydrogen bonding, which influences properties like boiling point and acidity.

Caption: Molecular structure of **4-Isopropylsalicylaldehyde** with key functional groups highlighted.

## Core Physicochemical Properties

The interplay of the functional groups defines the compound's physical behavior. These properties are essential for predicting its suitability for various applications, from chemical synthesis to pharmaceutical formulation.

Table 2: Summary of Physicochemical Properties of **4-Isopropylsalicylaldehyde**

Property	Value	Significance in Drug Development & Research	Source(s)
Boiling Point	265.45 °C (at 760 mmHg)	Indicates low volatility; relevant for purification (distillation) and high-temperature reaction design.	[7]
Density	1.098 g/cm <sup>3</sup>	Important for formulation calculations, process engineering, and solvent selection.	[7]
LogP (Octanol/Water)	2.33	Suggests moderate lipophilicity, implying a good balance for potential membrane permeability.	[7]
pKa (Phenolic OH)	~9-10 (Predicted)	Determines the ionization state at physiological pH (~7.4), affecting solubility, receptor binding, and absorption.	[9][10]
Aqueous Solubility	Sparingly soluble (Predicted)	Low aqueous solubility is a common challenge; this parameter is critical for formulation and bioavailability.	[3][11]
Polar Surface Area	37.3 Å <sup>2</sup>	Influences membrane transport and	[5]

hydrogen bonding potential with biological targets.

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## Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[\[12\]](#) The calculated LogP value for **4-Isopropylsalicylaldehyde** is 2.33, indicating that it is moderately lipophilic.[\[7\]](#) This value falls within the desirable range for many drug candidates according to frameworks like Lipinski's Rule of Five, suggesting a favorable balance between aqueous solubility and lipid membrane permeability.[\[13\]](#) The nonpolar isopropyl group and the benzene ring contribute to its lipophilicity, while the polar hydroxyl and aldehyde groups enhance its interaction with aqueous phases.

## Acidity (pKa)

The pKa value quantifies the acidity of the phenolic hydroxyl group. For unsubstituted phenol, the pKa is approximately 9.95.[\[9\]](#) The electron-withdrawing nature of the adjacent aldehyde group in salicylaldehydes typically lowers the pKa, making the proton more acidic. Conversely, the electron-donating isopropyl group at the para position would slightly increase the pKa. Therefore, the pKa of **4-Isopropylsalicylaldehyde** is predicted to be in the range of 9-10. This is a critical parameter because it dictates the compound's ionization state in different pH environments. At physiological pH (approx. 7.4), the compound will exist almost entirely in its neutral, protonated form, which is generally more favorable for passive diffusion across biological membranes.

## Solubility

Based on its structure, **4-Isopropylsalicylaldehyde** is expected to be sparingly soluble in water but readily soluble in many organic solvents like ethanol, DMSO, and DMF.[\[3\]](#) The parent compound, salicylaldehyde, is described as slightly soluble in water.[\[11\]](#)[\[14\]](#) The addition of the isopropyl group increases the molecule's size and lipophilicity, which would further decrease its aqueous solubility. This property is a key consideration for formulation scientists, who may need to employ strategies such as co-solvents or complexation agents to achieve desired concentrations for *in vitro* assays or *in vivo* delivery.

## Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a molecule.<sup>[15]</sup> The following sections describe the expected spectral characteristics of **4-Isopropylsalicylaldehyde** based on its functional groups.<sup>[16]</sup><sup>[17]</sup>

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum should show distinct signals: a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic proton (which may be broad and its position variable, ~11 ppm, due to intramolecular H-bonding), signals for the three aromatic protons in the 7.0-7.5 ppm region, a septet for the isopropyl methine proton (~3.0 ppm), and a doublet for the six equivalent isopropyl methyl protons (~1.2 ppm).<sup>[18]</sup>
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display 8 unique signals (due to symmetry in the isopropyl group). Key signals would include the aldehyde carbonyl carbon (~190-195 ppm), the hydroxyl-bearing aromatic carbon (~160 ppm), and other aromatic carbons (115-140 ppm), along with the isopropyl methine and methyl carbons in the aliphatic region (~34 ppm and ~24 ppm, respectively).
- Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint based on bond vibrations. <sup>[17]</sup> Characteristic absorption bands would include a broad O-H stretch centered around  $3200\text{ cm}^{-1}$  (indicative of hydrogen bonding), aliphatic C-H stretches just below  $3000\text{ cm}^{-1}$ , an aromatic C-H stretch just above  $3000\text{ cm}^{-1}$ , a strong C=O stretch for the aldehyde at ~1660-1680  $\text{cm}^{-1}$ , and C=C aromatic ring stretches around 1600 and 1450  $\text{cm}^{-1}$ .
- UV-Visible Spectroscopy: The molecule contains chromophores that absorb UV light, primarily due to  $\pi \rightarrow \pi^*$  transitions in the aromatic system and  $n \rightarrow \pi^*$  transitions associated with the carbonyl group.<sup>[19]</sup> One would expect strong absorption bands ( $\lambda_{\text{max}}$ ) in the 250-350 nm range, characteristic of substituted benzaldehydes.

## Experimental Protocols for Property Determination

To ensure scientific integrity, theoretical predictions and calculated values must be validated by empirical measurement. The following protocols are standard, robust methods for determining key physicochemical properties.

# Protocol: Determination of Lipophilicity (LogD<sub>7.4</sub>) by the Shake-Flask Method

This protocol is the "gold standard" for measuring lipophilicity and is designed to determine the distribution coefficient (LogD) at physiological pH.[13][20][21]

**Causality:** The shake-flask method directly measures the partitioning of a compound between two immiscible phases, providing a definitive value for its lipophilicity under specific conditions. Using a pH 7.4 buffer is crucial as it reflects the compound's distribution behavior in a biological context, accounting for any ionization.[12]

**Methodology:**

- **Phase Preparation:** Prepare a phosphate buffer solution at pH 7.4. Saturate n-octanol with this buffer by mixing and allowing the phases to separate overnight. Similarly, saturate the pH 7.4 buffer with the pre-saturated n-octanol.
- **Sample Preparation:** Prepare a stock solution of **4-Isopropylsalicylaldehyde** in n-octanol (e.g., 1 mg/mL).
- **Partitioning:** In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL of the saturated pH 7.4 buffer.
- **Equilibration:** Seal the vial and shake it vigorously for 1 hour at a constant temperature (e.g., 25°C). Afterward, let the vial stand undisturbed for at least 16-24 hours to ensure complete phase separation.[22] Centrifugation at low speed can be used to break any emulsions.
- **Sampling:** Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase. Be cautious to avoid cross-contamination between phases.[20]
- **Quantification:** Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.
- **Calculation:** Calculate LogD<sub>7.4</sub> using the formula:  $\text{LogD}_{7.4} = \log_{10} \left( \frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous}]} \right)$

## Protocol: Determination of Acidity Constant (pKa) by Potentiometric Titration

This method measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.[23][24]

**Causality:** Potentiometric titration is a highly accurate and direct method for pKa determination. [25] It relies on the fundamental acid-base equilibrium. The inflection point of the resulting titration curve corresponds to the pH at which the acidic (phenolic) and basic (phenolate) forms of the molecule are present in equal concentrations, which is the definition of pKa.[23][26]

**Methodology:**

- **System Calibration:** Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). [26]
- **Sample Preparation:** Accurately weigh and dissolve a sample of **4-Isopropylsalicylaldehyde** in a suitable co-solvent (e.g., methanol or ethanol) if aqueous solubility is low, and then dilute with water to a known volume (e.g., 50 mL) to a final concentration of approximately 1 mM.[23] Note that extrapolation methods may be needed to find the pKa in pure water if a co-solvent is used.[24][27]
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO<sub>2</sub>.[23]
- **Titration:** Begin stirring the solution and record the initial pH. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).
- **Data Collection:** Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH has passed the expected equivalence point and has leveled off (e.g., pH 12).
- **Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steep rise in the titration curve). For higher accuracy, the pKa can be determined from the inflection point of the first derivative of the plot ( $\Delta\text{pH}/\Delta\text{V}$  vs. V). Perform at least three replicate titrations.[26]

## Workflow for Spectroscopic Characterization

A logical workflow ensures that high-quality, reproducible spectral data is obtained for structural confirmation and purity assessment.

Caption: A systematic workflow for the complete spectroscopic characterization of **4-Isopropylsalicylaldehyde**.

## Stability and Reactivity Profile

Understanding a compound's stability is crucial for determining appropriate storage conditions and shelf-life, and for anticipating potential degradation products.[28]

- **Oxidative Stability:** The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-isopropylsalicylic acid). This process can be accelerated by air, light, and certain metal ions. Therefore, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
- **Thermal and pH Stability:** Forced degradation studies, which involve exposing the compound to stress conditions like high temperature and extreme pH, are recommended to fully characterize its stability profile.[29][30][31] Such studies are essential for developing stability-indicating analytical methods.[28] In general, phenols and aldehydes can be sensitive to strongly basic conditions.
- **Storage Recommendations:** For long-term storage, it is recommended to keep **4-Isopropylsalicylaldehyde** in a tightly sealed container, under an inert atmosphere, in a cool, dark, and dry place.
- **Chemical Reactivity:** As a phenol, it can undergo O-alkylation or O-acylation. As an aldehyde, it readily participates in reactions such as Schiff base formation with primary amines, Wittig reactions, and reductions to the corresponding alcohol.[4]

## Applications in Research and Drug Development

The unique combination of functional groups and moderate lipophilicity makes **4-Isopropylsalicylaldehyde** a valuable molecule in drug discovery.

- Tyrosinase Inhibition: Its most prominent reported activity is as a potent, mixed-type inhibitor of mushroom tyrosinase.<sup>[2]</sup> This makes it a lead compound for developing agents to treat skin hyperpigmentation and to prevent enzymatic browning in the food industry.<sup>[32]</sup> The inhibitory mechanism may involve its ability to form a Schiff base with primary amino groups within the enzyme's active site.<sup>[2]</sup>
- Scaffold for Synthesis: Salicylaldehydes are versatile building blocks. The aldehyde group provides a reactive handle for elaboration into more complex structures, while the phenolic hydroxyl and isopropyl groups can be modified to tune properties like potency, selectivity, and pharmacokinetics.<sup>[3]</sup> Its derivatives have been explored for a range of biological activities, including antifungal properties.<sup>[4]</sup>

## Conclusion

**4-Isopropylsalicylaldehyde** is a compound with a well-defined set of physicochemical properties that make it highly relevant to the fields of medicinal chemistry and material science. Its moderate lipophilicity, predicted pKa, and distinct spectroscopic fingerprint provide a solid foundation for its application and further development. The compound's potent activity as a tyrosinase inhibitor highlights its potential as a lead structure in the development of novel therapeutic and cosmetic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate these properties and to confidently employ this versatile molecule in their scientific pursuits.

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